4-Phosphono-L-phenylalanine

Descripción general

Descripción

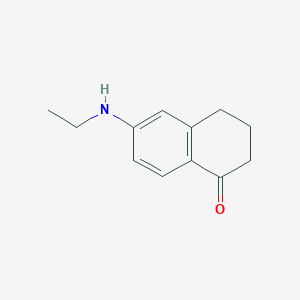

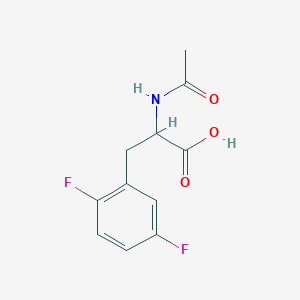

4-Phosphono-L-phenylalanine is a chemical compound that is a derivative of phenylalanine . It is a phosphotyrosine biomimetic, which means it can mimic the function of phosphotyrosine residues in proteins .

Synthesis Analysis

The synthesis of 4-Phosphono-L-phenylalanine involves several steps. One method involves the biosynthesis of L-phenylalanine from glucose in wild strains, which involves lengthy steps and stringent feedback regulation . Another method involves the synthesis of novel phosphono-perfluorophenylalanine derivatives by subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate to S NAr reactions with different types of nucleophiles such as thiols, amines, and phenols .Molecular Structure Analysis

The molecular structure of 4-Phosphono-L-phenylalanine is similar to that of phenylalanine, with the addition of a phosphono group . The structure of the products was confirmed using spectroscopic and spectrometric techniques .Chemical Reactions Analysis

The chemical reactions involving 4-Phosphono-L-phenylalanine are complex and involve several steps. For example, the synthesis of novel phosphono-perfluorophenylalanine derivatives involves S NAr reactions with different types of nucleophiles .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthesis of 4-Phosphono-L-phenylalanine Derivatives: Burke et al. (1993) and Bayle-Lacoste et al. (1990) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its analogues, highlighting their potential in solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues (Burke et al., 1993) (Bayle-Lacoste et al., 1990).

Applications in Peptide Synthesis and Inhibition

- Peptide Inhibitors of Protein Tyrosine Phosphatases (PTPs): Desmarais et al. (1999) synthesized peptides containing 4-[difluro(phosphono)methyl]phenylalanine, identifying them as potent inhibitors of PTPs, crucial in the study of protein tyrosine phosphatases (Desmarais et al., 1999).

Enantioselective Synthesis

- Enantioselective Synthesis for Peptide Incorporation: Liu et al. (2002) described the enantioselective synthesis of protected d -β-2-(4-phosphono) phenylalanine, suitable for incorporation into peptidic backbones and facilitating the synthesis of peptides adopting specific conformations (Liu et al., 2002).

Plant Growth Regulation

- Role in Plant Growth Regulation: Kafarski et al. (1989) discovered that phosphonic acid analogues of phenylalanine, including 4-phosphono-L-phenylalanine, exhibited plant growth regulatory properties, influencing the growth of Cucumis sativus roots (Kafarski et al., 1989).

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIHNAYKZDFPPV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phosphono-L-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3256220.png)

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride](/img/structure/B3256281.png)

![(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3256283.png)